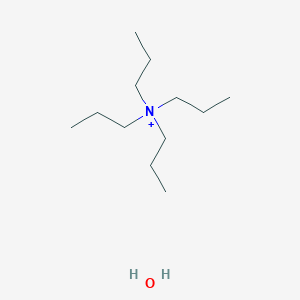

Tetrapropylammonium hydrate

Description

Overview of Quaternary Ammonium (B1175870) Compounds in Chemical Science

Quaternary ammonium compounds (QACs), often called "quats," are a class of organic compounds with a positively charged polyatomic ion of the structure [NR₄]⁺. wikipedia.org In this structure, a central nitrogen atom is bonded to four organic groups (R), which can be alkyl or aryl groups, either identical or different. wikipedia.orgorst.edu Unlike primary, secondary, or tertiary ammonium ions, QACs are permanently charged, irrespective of the solution's pH. wikipedia.org This permanent charge, along with the nature of the organic side chains, imparts unique characteristics to these molecules.

From a chemical standpoint, QACs are synthesized through the alkylation of tertiary amines. wikipedia.org They are cationic surfactants, meaning they possess a hydrophilic (water-attracting) positively charged "head" and a hydrophobic (water-repelling) organic "tail". hartmann-science-center.com This dual nature allows them to act as effective antimicrobials, preservatives, antistatic agents, and dispersants. hartmann-science-center.comacs.orgnih.gov Their mechanism of action as antimicrobials often involves the disruption of the cell membrane or viral envelope of pathogens. wikipedia.orghartmann-science-center.com Due to these properties, QACs are widely used in disinfectants, cleaning agents, fabric softeners, and personal care products. wikipedia.orgacs.orgnih.gov

Significance of Tetrapropylammonium (B79313) Hydroxide (B78521) (TPAOH) in Contemporary Research

Tetrapropylammonium hydroxide, a specific QAC, holds considerable significance in modern research, primarily due to its role as a structure-directing agent (SDA), or template, in the synthesis of microporous materials like zeolites. chemicalbook.comsigmaaldrich.com Its molecular size and shape are crucial for directing the formation of specific zeolite framework structures, most notably ZSM-5 (Zeolite Socony Mobil-5) and titanium silicalite-1 (TS-1). sigmaaldrich.comdoi.orgacs.orgacs.org By guiding the crystallization process, TPAOH enables the creation of zeolites with uniform pore sizes and high surface areas, which are critical for their catalytic and adsorption applications. doi.org

Beyond zeolite synthesis, TPAOH serves multiple functions in contemporary chemical research:

Phase Transfer Catalyst : It facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase), thereby increasing reaction rates and yields. chemicalbook.comsigmaaldrich.comchemimpex.com

Strong Base in Organic Synthesis : It is employed in various organic reactions, such as alkylations and deprotonations, to facilitate the synthesis of complex molecules. chemimpex.com

Electronics and Materials : TPAOH is used in the preparation of porous silica (B1680970) low-dielectric-constant films, which are important materials in the microelectronics industry. sigmaaldrich.comresearchgate.net It also finds application as a surface-active agent and emulsifier. chemicalbook.comchemimpex.com

The versatility of TPAOH continues to drive research into new applications, from improving energy storage solutions to fabricating novel materials with tailored properties. sigmaaldrich.comfrontiersin.org

Table 1: Physicochemical Properties of Tetrapropylammonium Hydroxide

| Property | Value |

|---|---|

| CAS Number | 4499-86-9 chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₂₉NO chemimpex.comnih.gov |

| Molecular Weight | 203.36 g/mol chemimpex.comsigmaaldrich.comnih.gov |

| Appearance | Colorless liquid (in solution) chemimpex.com |

| Boiling Point | 102 °C (for 40% aq. solution) sigmaaldrich.comchemimpex.com |

| Density | ~1.01 g/cm³ at 20-25 °C sigmaaldrich.comsigmaaldrich.com |

| pH | >7 (basic) sigmaaldrich.com |

Table 2: Key Research Applications of Tetrapropylammonium Hydroxide

| Application Area | Specific Use | Research Finding |

|---|---|---|

| Material Synthesis | Structure-Directing Agent (SDA) | Essential for the synthesis of zeolites like ZSM-5 and TS-1, controlling their crystal structure and porosity. sigmaaldrich.comacs.orgnih.govscientific.net |

| Catalysis | Phase Transfer Catalyst | Enhances reaction rates between immiscible reactants in organic synthesis. sigmaaldrich.comchemimpex.com |

| Catalysis | Catalyst Modification | Used to modify the porosity and acidity of zeolites like HZSM-5 to improve performance in biomass conversion. rsc.orgrsc.org |

| Energy Storage | Electrolyte Additive | Suppresses zinc dendrite growth in rechargeable aqueous batteries, prolonging cycle life. frontiersin.orgsigmaaldrich.com |

| Electronics | Film Preparation | Used in silica suspensions for creating spin-on porous low-dielectric constant films. sigmaaldrich.comresearchgate.net |

Historical Context of TPAOH Application in Material Synthesis and Catalysis

The use of quaternary ammonium compounds in various chemical applications has been established for decades. acs.orgnih.gov Within this broader history, Tetrapropylammonium hydroxide carved out a crucial niche for itself with the rise of synthetic zeolites. Its application as a template in the hydrothermal synthesis of zeolites marked a significant advancement in materials science.

The ability of TPAOH to direct the formation of the MFI-type zeolite structure (the framework of ZSM-5 and TS-1) was a pivotal discovery. This allowed for precise control over the synthesis of these highly valuable materials, which became workhorse catalysts in the petrochemical industry and for fine chemical synthesis. researchgate.netbeilstein-journals.org

Much of the subsequent historical research has focused on optimizing the synthesis process. A significant goal has been to reduce the amount of TPAOH required, as it represents a considerable portion of the production cost. doi.org Research has demonstrated successful synthesis of nanosized TS-1 zeolites with drastically reduced TPAOH-to-silica molar ratios, making the process more economical and environmentally friendly. doi.orgacs.org Furthermore, studies have explored post-synthesis treatment of zeolites with TPAOH to create hierarchical pore structures, enhancing their catalytic activity by improving molecular diffusion. acs.orgnih.govacs.orgresearchgate.net This evolution from a fundamental templating agent to a tool for sophisticated catalyst engineering underscores the enduring importance of TPAOH in the field.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H30NO+ |

|---|---|

Molecular Weight |

204.37 g/mol |

IUPAC Name |

tetrapropylazanium;hydrate |

InChI |

InChI=1S/C12H28N.H2O/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H2/q+1; |

InChI Key |

LPSKDVINWQNWFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.O |

Origin of Product |

United States |

Tetrapropylammonium Hydroxide As a Structure Directing Agent Sda in Zeolite Crystallization

Fundamental Mechanisms of Structure Direction by TPAOH

The templating effect of TPAOH is a complex process governed by host-guest chemistry, where the organic cation (guest) is encapsulated by the forming inorganic framework (host). researchgate.net This interaction is not merely a space-filling phenomenon but involves intricate non-covalent forces that stabilize the specific arrangement of primary and secondary building units of the zeolite structure.

During zeolite synthesis, the TPA⁺ cation becomes solvated and interacts with silicate (B1173343) and aluminate species in the precursor gel. chinesechemsoc.org These interactions, driven by forces such as van der Waals forces and hydrogen bonding, lead to the formation of an ordered arrangement of the inorganic species around the organic guest molecule. wikipedia.org This process is a prime example of molecular recognition, where the size, shape, and charge distribution of the TPA⁺ cation selectively stabilize a particular framework structure over other possible crystalline or amorphous phases. researchgate.netwikipedia.org

The resulting organic-inorganic composite can be described as a clathrate-like structure, where the TPA⁺ guest is trapped within the cages or channels of the inorganic silicate host framework. researchgate.netrsc.org The synthesis of high-silica zeolites, in particular, often relies on such OSDAs to stabilize the framework against dissolution and transformation into thermodynamically more stable, but less useful, dense phases. researchgate.net The TPA⁺ cation effectively directs the assembly of silica (B1680970) tetrahedra into specific configurations, leading to the crystallization of a desired zeolite topology. scribd.com

The synthesis of zeolites from a gel involves the polymerization of primary building units (PBUs), such as [SiO(OH)₃]⁻ or [Al(OH)₄]⁻, into larger secondary building units (SBUs) and ultimately into the final crystalline framework. ethz.ch TPAOH plays a pivotal role in this process by influencing the structural rearrangement of these building blocks. researchgate.net The TPA⁺ cation organizes the PBUs around itself, promoting the formation of specific SBUs that are the building blocks for the target zeolite framework. researchgate.netscribd.com

The presence of TPAOH can accelerate the crystallization rate by stabilizing the nuclei of the desired zeolite phase. chinesechemsoc.org It is believed that TPA⁺-silicate unitary assemblies form in the synthesis solution, and the aggregation of these composites leads to crystal growth. scribd.com The concentration of TPAOH is a critical parameter, as it affects not only the crystallization kinetics but also the final properties of the zeolite, including crystal size, morphology, and the distribution of heteroatoms like aluminum or titanium within the framework. researchgate.netacs.org

Role of TPAOH in Specific Zeolite Framework Formation

The specific geometry of the TPA⁺ cation makes it an exceptionally effective template for certain zeolite frameworks, most notably the MFI topology.

The MFI framework, characteristic of the highly important catalyst ZSM-5, features a three-dimensional system of intersecting 10-membered ring channels. The synthesis of ZSM-5 is strongly directed by the TPA⁺ cation. oaepublish.com The size and shape of TPA⁺ are perfectly complementary to the dimensions of the channel intersections within the MFI structure. Consequently, TPAOH is the most common and effective SDA for producing high-silica ZSM-5. oaepublish.compku.edu.cn

The concentration of TPAOH in the synthesis gel has a profound impact on the physicochemical properties of the resulting ZSM-5. researchgate.netacs.org Research has shown that an optimal TPAOH/SiO₂ ratio is necessary to achieve the highest crystallinity, desired pore volume, and ideal acidic properties for catalytic applications like the methanol-to-olefins (MTO) conversion. researchgate.netacs.org Varying the TPAOH concentration can tune the crystal size, morphology, and the ratio of micropores to mesopores. researchgate.netacs.orgrsc.org

Effect of TPAOH concentration on the properties of synthesized ZSM-5 zeolites. Data synthesized from research findings. researchgate.net

Titanium Silicalite-1 (TS-1) is a microporous crystalline titanosilicate with an MFI framework, renowned for its unique catalytic properties in selective oxidation reactions using hydrogen peroxide. frontiersin.org The synthesis of TS-1 requires the isomorphic substitution of silicon atoms with titanium atoms in the zeolite framework, a process critically facilitated by TPAOH. rsc.org TPAOH acts as the structure-directing agent to form the MFI topology while also helping to maintain titanium in a tetrahedrally coordinated, isolated state within the silica framework. rsc.orgacs.org

The synthesis conditions, including the TPAOH concentration and the nature of the silicon and titanium sources, are crucial for producing high-quality TS-1 with a high content of active framework Ti species and minimal formation of inactive extra-framework anatase (TiO₂). acs.orgfrontiersin.org Efforts have been made to reduce the amount of expensive TPAOH required for synthesis, with studies showing that hierarchical TS-1 can be successfully synthesized with lower TPAOH concentrations under optimized conditions. acs.orgresearchgate.net

Comparison of TS-1 synthesis using different titanium sources in a TPAOH-directed system. Data synthesized from research findings. frontiersin.org

For more complex zeolite architectures that contain multiple types of cages or cavities, a single SDA may not be sufficient to direct the formation of the entire structure. In these cases, a co-templating strategy, using a mixture of two or more OSDAs, is employed. rsc.org The synthesis of SAPO-37, which has the FAU-type framework, is a classic example of this approach. annualreviews.org

The FAU framework consists of large supercages connected through 12-membered rings, and smaller sodalite cages. The synthesis of SAPO-37 effectively uses a mixture of TPAOH and the smaller tetramethylammonium (B1211777) hydroxide (B78521) (TMAOH). dicp.ac.cnresearchgate.net In this system, the larger TPA⁺ cation templates the formation of the spacious supercages, while the smaller TMA⁺ cation fits within and stabilizes the sodalite cages. researchgate.netscispace.com This dual-template approach is essential for crystallizing the SAPO-37 phase. annualreviews.org The molar ratios of the two templates in the initial gel are a critical parameter for successfully obtaining the desired product. dicp.ac.cn

Typical initial gel compositions for the synthesis of SAPO-37 using a TPAOH/TMAOH co-templating system. The 'x' in the SAPO-37-AP recipe represents a variable factor for optimization. Data synthesized from research findings. dicp.ac.cn

Impact of TPAOH Concentration on Zeolite Characteristics

The role of TPAOH extends beyond simply templating the zeolite framework; its concentration in the synthesis gel directly affects nucleation and crystal growth rates, which in turn dictates the final properties of the zeolite.

Control over Zeolite Morphology and Particle Size Distribution

The concentration of TPAOH exerts significant control over the morphology and particle size of the resulting zeolite crystals. niscpr.res.in This is primarily due to its influence on the rates of nucleation and crystal growth.

In ZSM-5 synthesis, a regular, well-defined, and prismatic morphology is often observed at optimal TPAOH concentrations. acs.org As the TPAOH/SiO₂ ratio decreases, the particle size tends to decrease up to a certain point. nih.govacs.org For instance, in one study, the particle size decreased as the TPAOH/SiO₂ ratio was reduced from 0.100 to 0.0500. nih.gov Below this optimal ratio, the morphology can become irregular and ill-defined. nih.govacs.org

Similarly, in the synthesis of hierarchical TS-1, an increase in TPAOH concentration was found to increase the crystal size and result in a more regular crystal shape. acs.orgnih.gov In the synthesis of zeolite A, the presence of TPAOH led to the formation of smaller particles (2.024 µm) compared to synthesis without TPAOH (3.534 µm), with the formation of chained crystal conformations attributed to electrostatic interactions between the TPA+ cations and the negatively charged zeolite framework. researchgate.net

Table 2: Influence of TPAOH/SiO₂ Ratio on ZSM-5 Particle Size Data from SEM analysis in a ZSM-5 synthesis study. nih.gov

| TPAOH/SiO₂ Molar Ratio | Average Particle Size (μm) | Morphology |

| 0.100 | 1.5 | Prismatic, well-defined |

| 0.075 | 1.2 | Prismatic, well-defined |

| 0.050 | 0.8 | Prismatic, well-defined |

| 0.025 | 1.0 | Irregular, ill-defined |

| 0.0125 | 1.3 | Irregular, ill-defined |

This table is interactive. You can sort the columns by clicking on the headers.

Modulation of Zeolite Pore Size Distribution and Overall Porosity

In the synthesis of silicalite-1, both micropore area and micropore volume were observed to increase when the TPAOH/Si ratio was raised from 0.063 to 0.25. niscpr.res.in However, a further increase to 0.5 resulted in a decrease in both these parameters. niscpr.res.in This indicates the existence of an optimal concentration for maximizing microporosity.

Furthermore, TPAOH concentration is instrumental in the formation of hierarchical zeolites, which possess both micropores and mesopores. In the synthesis of ZSM-5, a decrease in the TPAOH/SiO₂ ratio from 0.050 to 0.025 led to a significant drop in micropore volume and surface area, while the total pore volume increased due to a rise in mesoporous volumes. nih.govacs.org Similarly, post-treatment of TS-1 zeolite with TPAOH solution generated an open and hierarchical porous structure, with increasing alkalinity of the TPAOH solution leading to increased hierarchical porosity. researchgate.net The treatment of TS-1 with a 0.1 M TPAOH solution was found to be ideal for creating a large mesopore volume and external surface area. nih.gov

Table 3: Effect of TPAOH/SiO₂ Ratio on Porosity of ZSM-5 Data from N₂ adsorption analysis. nih.govacs.org

| TPAOH/SiO₂ Molar Ratio | BET Surface Area (m²/g) | Micropore Volume (cm³/g) | Mesopore Volume (cm³/g) |

| 0.100 | 380 | 0.15 | 0.08 |

| 0.075 | 390 | 0.16 | 0.07 |

| 0.050 | 400 | 0.17 | 0.06 |

| 0.025 | 180 | 0.07 | 0.15 |

| 0.0125 | 150 | 0.05 | 0.18 |

This table is interactive. You can sort the columns by clicking on the headers.

Influence on Chemical Composition (e.g., Framework Si/Al Ratio)

The concentration of TPAOH can also influence the chemical composition of the zeolite framework, particularly the silicon-to-aluminum (Si/Al) ratio. The TPA+ cation, acting as a template, can protect the zeolite framework from excessive dissolution during synthesis or post-synthesis treatments. rsc.org

In the alkaline treatment of ZSM-5, the presence of TPAOH can lead to a less significant reduction in the Si/Al ratio compared to treatment with NaOH alone. rsc.org This is attributed to the high adsorption affinity of TPA+ towards the zeolite surface, which protects it from dissolution. rsc.org

Furthermore, in the context of creating hierarchical zeolites through desilication, the introduction of TPA+ can control the dissolution of the zeolite crystal and protect the framework aluminum. mdpi.com This can lead to an increase in the amount of medium-strong acid sites, which are associated with tetrahedrally coordinated framework aluminum. mdpi.com In the synthesis of hierarchical TS-1, a TPAOH concentration of 0.1 M was found to be optimal for achieving a high content of framework Ti species. acs.orgnih.gov However, increasing the alkalinity of the TPAOH solution during post-treatment of TS-1 was found to decrease the framework Ti content. researchgate.net

Catalytic Applications and Mechanistic Insights Involving Tetrapropylammonium Hydroxide

TPAOH as a Catalyst and Reaction Medium

Tetrapropylammonium (B79313) hydroxide's versatility allows it to play multiple roles in chemical reactions, from facilitating reactions between different phases to providing a unique environment for biomass conversion.

Phase-Transfer Catalysis Systems Involving TPAOH

Tetrapropylammonium hydroxide (B78521) is widely recognized for its efficacy as a phase-transfer catalyst (PTC). sigmaaldrich.comchemondis.comguidechem.com In such systems, TPAOH facilitates the transfer of reactants between immiscible phases, typically an aqueous phase and an organic phase. chemondis.commedchemexpress.com This action enhances reaction rates and yields for a variety of organic reactions. chemimpex.com The mechanism involves the tetrapropylammonium cation forming an ion pair with the reacting anion from the aqueous phase. This ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate. This process is particularly valuable for reactions such as alkylations and deprotonations where the nucleophile is soluble in water but the organic substrate is not. chemimpex.com For instance, TPAOH has been effectively used in the methylation of phenoxy acids. sigmaaldrich.com

Role of TPAOH as a Deprotonation Agent in Organic Reactions

As a strong base, tetrapropylammonium hydroxide is a potent deprotonation agent in a multitude of organic reactions. chemimpex.comguidechem.com Its ability to effectively remove a proton from weakly acidic organic compounds is fundamental to many synthetic transformations, including condensation and elimination reactions. chemimpex.com The hydroxide ion acts as the primary Brønsted base, while the bulky tetrapropylammonium cation helps to solubilize the resulting organic anion in the reaction medium, thereby promoting the desired chemical bond formation. guidechem.com This characteristic is crucial for the synthesis of complex organic molecules. chemimpex.com

TPAOH as a Novel Reaction Medium for Biomass Conversion (e.g., Lignin (B12514952) Depolymerization)

Emerging research highlights the potential of tetrapropylammonium hydroxide as a novel reaction medium for the conversion of biomass into valuable chemicals. A notable example is its application in lignin depolymerization. Lignin, a complex aromatic polymer found in plant cell walls, is a challenging substrate to break down. researchgate.netacs.org Studies have shown that using TPAOH as a reaction medium, particularly its hydrated form (TPAOH·30H₂O), can lead to the selective degradation of lignin into low-molecular-weight aromatic compounds. researchgate.netacs.org

In one study, the degradation of various lignin types in molten Bu₄NOH·30H₂O at 120°C yielded significant amounts of valuable monomers like vanillin, vanillic acid, and p-hydroxybenzaldehyde. acs.org The total monomer yields were considerably higher than those obtained using a standard aqueous sodium hydroxide solution at the same hydroxide concentration. acs.org This suggests that the tetrapropylammonium cation plays a crucial role in enhancing the selectivity of the degradation process, likely through its interaction with lignin and its fragments. acs.org The process is also noted to involve aerobic oxidation, as degradation under a nitrogen atmosphere resulted in significantly lower yields. acs.org

Table 1: Lignin Depolymerization Products using TPAOH Medium

| Lignin Source | Total Monomer Yield (wt%) | Key Monomeric Products |

|---|---|---|

| Milled Wood Lignin | 16.3% | Vanillin, Vanillic Acid |

| Sodium Lignosulfonate | 6.5% | Vanillin, Vanillic Acid |

| Soda Lignin | 6.7% | Vanillin, Vanillic Acid |

| Wood Flour | 22.5% | Vanillin, Vanillic Acid, p-Hydroxybenzaldehyde |

Data sourced from studies on lignin degradation in Bu₄NOH·30H₂O at 120°C. acs.org

Zeolite-Based Catalysts Templated or Modified by TPAOH

Tetrapropylammonium hydroxide is a key structure-directing agent (SDA) in the synthesis of zeolites, particularly ZSM-5. sigmaaldrich.comkoyonchem.com Zeolites are crystalline aluminosilicates with well-defined microporous structures that are highly valuable as catalysts in the petrochemical and biorefining industries. nih.govresearchgate.net

Catalytic Performance in Methanol-to-Olefin (MTO) Conversion

TPAOH-templated ZSM-5 zeolites exhibit significant catalytic activity in the methanol-to-olefin (MTO) conversion process, a non-petroleum route to produce light olefins like ethylene (B1197577) and propylene. nih.govacs.org The concentration of TPAOH used during the synthesis of ZSM-5 has a profound impact on the resulting zeolite's properties and, consequently, its catalytic performance. nih.govresearchgate.net

Research has shown that an optimal TPAOH/SiO₂ molar ratio (e.g., 0.0500) during synthesis leads to ZSM-5 with high crystallinity, suitable morphology, and ideal pore characteristics. nih.govresearchgate.net These optimized catalysts demonstrate superior performance in the MTO reaction, exhibiting high methanol (B129727) conversion, excellent selectivity towards light olefins, and enhanced stability over time. nih.gov For example, in a fixed-bed reactor at 500°C, a ZSM-5 catalyst synthesized with the optimal TPAOH concentration showed the best conversion and selectivity. nih.govresearchgate.net It is noteworthy that the highest catalytic performance is achieved at an optimal, rather than the highest, template concentration, which has positive implications for the economics and environmental impact of the synthesis process. nih.gov

Table 2: Effect of TPAOH Concentration on ZSM-5 Properties for MTO

| TPAOH/SiO₂ Ratio | Crystallinity | Micropore Volume | Light Olefin Selectivity |

|---|---|---|---|

| 0.00625 | Low | Low | Lower |

| 0.0500 | High | High | Highest |

| 0.100 | High | Lower than optimal | Lower |

Qualitative data based on findings that an optimal TPAOH concentration maximizes desired properties. nih.govresearchgate.net

Application in Reactions for Value-Added Chemical Production (e.g., p-Xylene (B151628) Synthesis from Biomass Derivatives)

TPAOH-modified zeolites are also instrumental in the synthesis of value-added chemicals from biomass-derived molecules. One significant application is the production of p-xylene from 2,5-dimethylfuran (B142691) (DMF) and ethanol (B145695), both of which can be sourced from renewable biomass. rsc.orgresearchgate.net

In this process, microporous HZSM-5 zeolite is modified by treatment with TPAOH solutions of varying concentrations. rsc.org This treatment can create a hierarchical pore structure within the zeolite and alter its acidity. rsc.org A study demonstrated that an HZSM-5 zeolite treated with a 0.3 M TPAOH solution exhibited improved catalytic performance for p-xylene synthesis compared to the parent zeolite or one modified with sodium hydroxide. rsc.org This catalyst achieved a 2,5-DMF conversion of 95.0% and a p-xylene selectivity of 67.8%. rsc.org The enhanced performance is attributed to the specific porosity and acidity resulting from the TPAOH modification, which facilitates the Diels-Alder cycloaddition of DMF and ethylene (derived from ethanol) followed by dehydration to form p-xylene. rsc.orgcaf.ac.cn

Table 3: Catalytic Performance of TPAOH-Modified HZSM-5 in p-Xylene Synthesis

| Catalyst | 2,5-DMF Conversion (%) | p-Xylene Selectivity (%) |

|---|---|---|

| Parent HZSM-5 | Lower | Lower |

| NaOH Modified HZSM-5 | Lower | Lower |

| 0.3 M TPAOH Modified HZSM-5 | 95.0 | 67.8 |

Data from a comparative study on the synthesis of p-xylene from 2,5-DMF and ethanol. rsc.org

Influence of TPAOH-Derived Zeolite Properties on Catalytic Performance (e.g., Porosity, Acidity, Hydrophobicity)

Tetrapropylammonium hydroxide (TPAOH) plays a pivotal role not only as a structure-directing agent but also as a post-synthesis modification agent that significantly alters the physicochemical properties of zeolites, thereby influencing their catalytic performance. The treatment of zeolites with TPAOH can tune their porosity, acidity, and hydrophobicity, which are critical factors for catalytic activity and selectivity. nih.govdicp.ac.cnrsc.orgresearchgate.net

Porosity: Alkaline treatment with TPAOH is an effective method for creating hierarchical pore structures within zeolites, introducing mesopores into the inherently microporous material. nih.govrsc.org This enhanced porosity improves mass transfer, allowing bulky molecules better access to the active sites within the zeolite framework. nih.govacs.org For instance, treating aged dry gel precursors with TPAOH solution under hydrothermal conditions can produce hierarchical titanium silicalite-1 (TS-1) zeolites with significant external surface area and mesopore volume. nih.gov Similarly, modification of nanocrystalline HZSM-5 with TPAOH can lead to the formation of mesopores. dicp.ac.cnresearchgate.net This improved accessibility is crucial for reactions involving large reactants or products, leading to enhanced catalytic performance. mdpi.com However, the concentration of TPAOH and treatment conditions must be carefully controlled, as excessive treatment can lead to a decrease in crystallinity or microporosity. nih.govresearchgate.net

Acidity: TPAOH treatment modifies the acidity of zeolites through several mechanisms, including desilication, dealumination, and redistribution of aluminum within the framework. dicp.ac.cnrsc.org The process can selectively remove silicon from the zeolite framework, which can, in turn, affect the location and strength of acid sites. rsc.org In some cases, TPAOH treatment leads to the reinsertion of extra-framework species (like aluminum or titanium) back into the zeolite framework, which can increase the number of active sites and improve catalytic activity. nih.govacs.org For HZSM-5 zeolites, TPAOH modification has been shown to increase the surface Si/Al ratio and the number of strong acid sites, which is attributed to desilication, dealumination, and secondary crystallization. dicp.ac.cn This change in acidity directly impacts catalytic behavior, for example, by increasing the catalyst's lifetime and altering product distribution in the Methanol to Gasoline (MTG) process. dicp.ac.cn

Hydrophobicity: The hydrophobicity of a zeolite catalyst can be a determining factor in its performance, particularly in aqueous-phase reactions. Post-synthesis treatment of TS-1 zeolite with TPAOH has been shown to increase its hydrophobicity. researchgate.net This increased hydrophobicity can be advantageous, promoting the adsorption of organic reactants and desorption of the product, water. However, the effect on catalytic performance is a balance; while higher hydrophobicity can be beneficial, it may be coupled with a decrease in active framework Ti content, which could inhibit the reaction. researchgate.net Therefore, optimizing the TPAOH treatment is crucial to achieve a balance between enhanced hydrophobicity and the preservation of active sites. researchgate.net

The combined effects of these property modifications are evident in various catalytic applications. For example, in the hydroxylation of phenol, hierarchical TS-1 zeolites prepared with TPAOH treatment show excellent catalytic performance due to high framework Ti content and improved mass transfer. nih.govacs.org In the conversion of 2,5-dimethylfuran and ethanol to p-xylene, HZSM-5 treated with an optimal concentration of TPAOH exhibited superior conversion and selectivity due to its specific porosity and acidity. rsc.org

| Property Modified | Effect of TPAOH Treatment | Impact on Catalytic Performance | Example Reaction(s) | References |

|---|---|---|---|---|

| Porosity | Creation of hierarchical structures with intracrystalline mesopores. | Enhanced mass transfer and accessibility for bulky molecules. | Phenol Hydroxylation, Benzene Alkylation, Methanol-to-Gasoline (MTG) | nih.gov, dicp.ac.cn, mdpi.com |

| Acidity | Desilication, dealumination, and redistribution of framework Al/Ti. Can increase strong acid sites. | Improved catalyst stability and lifetime; altered product selectivity. | Methanol-to-Gasoline (MTG), 2,5-DMF to p-xylene | dicp.ac.cn, rsc.org |

| Hydrophobicity | Increases surface hydrophobicity. | Can promote reaction by influencing reactant/product adsorption-desorption, but must be balanced with active site density. | Phenol Hydroxylation, Furfural Oxidation | researchgate.net |

Broader Catalytic and Material Synthesis Applications

Beyond its role in tailoring zeolite properties, Tetrapropylammonium hydroxide is a versatile compound utilized in the synthesis of various advanced materials.

TPAOH is employed as a key reagent in the bottom-up synthesis of nanomaterials and as an intercalating agent for creating novel two-dimensional (2D) materials. pubcompare.ainih.govrsc.org

In nanomaterial fabrication, TPAOH is used in the synthesis of titanophosphate nanosheets through an aqueous solution process. rsc.org It acts as a basic reagent that facilitates the formation of layered titanophosphates with bulky tetrapropylammonium cations in their interlayers. These layers then exfoliate, yielding highly water-dispersible colloidal nanosheets. rsc.org The use of TPAOH allows for the formation of these nanosheets in even weakly basic conditions. rsc.org

TPAOH also functions as an intercalating agent, a molecule that can be inserted between the layers of a host material, causing the layers to separate. nih.govrsc.org This process, known as intercalation or delamination, is crucial for producing single or few-layered nanosheets from their bulk, multi-layered precursors. For example, TPAOH is used in the synthesis of MXenes, a class of 2D transition metal carbides and nitrides. nih.gov After an initial etching step, TPAOH is introduced to intercalate between the layers of materials like Ti₃C₂, facilitating their exfoliation into ultrathin nanosheets. nih.gov Similarly, TPAOH can be intercalated into the layers of lamellar zeolite precursors to create expanded structures with altered properties. rsc.orgacs.org The choice of the intercalating agent, such as TPAOH, and the reaction conditions are critical for controlling the resulting interlayer distance and crystallinity of the final material. rsc.org

| Process | Role of TPAOH | Material Synthesized | Key Finding | References |

|---|---|---|---|---|

| Bottom-up Synthesis | Basic reagent and source of bulky cations for interlayer spacing. | Titanophosphate Nanosheets | Enables nanosheet formation in weakly basic sols. | rsc.org |

| Intercalation / Exfoliation | Intercalating agent to separate layers of bulk material. | Ti₃C₂ MXene Nanosheets | Facilitates the synthesis of ultrathin (5-6 nm) 2D flakes. | nih.gov |

| Intercalation | Intercalating agent to expand layered zeolite precursors. | Interlayer Expanded Zeolites (e.g., PLS-1-TPAOH) | The concentration and reaction temperature of TPAOH are crucial for achieving optimal crystallinity and interlayer expansion. | rsc.org |

Tetrapropylammonium hydroxide is utilized in the field of polymer chemistry. pubcompare.ai Quaternary ammonium (B1175870) hydroxides, as a class of compounds, are known to play a role in the production of specialty polymers. chemimpex.com While detailed studies specifying TPAOH are less common than for its analogue, tetrabutylammonium (B224687) hydroxide (TBAOH), its function is generally associated with its properties as a strong organic base and phase-transfer catalyst. pubcompare.ai These characteristics are valuable in polymerization reactions and polymer modification processes. For instance, related compounds are used to improve properties such as the solubility and thermal stability of final polymer products. chemimpex.com The use of TPAOH in polymer chemistry is part of its broader application in advanced organic transformations that require strong, reliable base catalysis. pubcompare.aipubcompare.ai

Theoretical and Computational Investigations of Tetrapropylammonium Hydroxide Systems

Molecular Dynamics (MD) Simulations

Hydration Structure and Hydrogen Bonding Analysis of TPAOH

MD simulations have been employed to analyze the hydration structure of the tetrapropylammonium (B79313) (TPA+) cation and the surrounding hydrogen bond network. The hydrophobic nature of the four propyl chains on the TPA+ cation significantly influences the local water structure. Simulations of similar tetraalkylammonium ions show that water molecules in the first solvation shell tend to form more "ideal" hydrogen bonds among themselves compared to bulk water, an effect that is more pronounced with larger cations like TPA+ acs.org. This suggests a small enhancement of the water structure around the apolar parts of the solute acs.org.

Table 1: Key Findings from MD Simulations on Hydration of Tetraalkylammonium (TAA) Ions

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Water Structure | Small enhancement of water structure around the apolar alkyl groups. | Indicates hydrophobic hydration effect. | acs.org |

| Hydrogen Bonding | Water in the first solvation shell forms slightly more "ideal" hydrogen bonds. | Affects local viscosity and ion mobility. | acs.org |

| Domain Formation | Cations form continuous domains with anions in the voids. | Leads to structural and dynamic heterogeneity. | |

| Cation-Anion Interaction | Hydroxide (B78521) anions are trapped by the surrounding cationic domains. | Influences ion pairing and conductivity. |

Ion Mobility Studies in Aqueous Solutions and Confined Environments

The mobility of ions in solution is a critical factor for applications such as catalysis and ion exchange. MD simulations provide valuable data on the diffusion and transport properties of TPA+ and hydroxide ions. Simulations comparing tetrapropylammonium hydroxide (TPAH) with its shorter (tetraethylammonium hydroxide, TEAH) and longer (tetrabutylammonium hydroxide, TBAH) alkyl chain analogues have shown that the diffusion of ions is lowest in TPAH . This indicates that the dynamics in these ionic liquids are highly sluggish .

To quantify these dynamics, simulations calculate properties such as mean square displacements and the non-Gaussian parameter . The presence of dynamic heterogeneity, where different regions of the liquid exhibit different mobilities, has been confirmed in all three tetraalkylammonium hydroxide systems through the analysis of van Hove correlation functions . The combination of ion mobility mass spectrometry with MD simulations is a powerful approach to unravel the conformational stability and dynamics of complex ions in different environments nih.govindiana.edu.

Table 2: Comparative Ion Dynamics in Tetraalkylammonium (TAA) Hydroxide Systems from MD Simulations

| TAA Hydroxide | Relative Ion Diffusion | Dynamic Character | Reference |

|---|---|---|---|

| TEAH (C2) | Higher | Different dynamics compared to TPAH and TBAH. | |

| TPAH (C3) | Lowest | Highly sluggish dynamics. | |

| TBAH (C4) | Higher | Sluggish, but faster diffusion than TPAH. |

Prediction of Interatomic Interactions and System Stability

The stability of the TPAOH system is governed by a complex balance of interatomic interactions, including electrostatic forces, van der Waals interactions, and hydrogen bonding. MD simulations utilizing polarizable force fields can capture the delicate balance between the ionic core interactions of the cation with water and the hydrophobic interactions of the alkyl tails acs.org. These interactions lead to non-trivial self-assembly of the TPA+ cations, which can form an interpenetrating cationic network at higher concentrations acs.org.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the energetic and structural properties of materials containing TPAOH and for understanding its interactions with other molecules and frameworks at an electronic level.

Energetic and Structural Predictions of TPAOH-Containing Materials

DFT calculations are a powerful tool for predicting the crystal structures and stability of energetic materials and other molecular crystals soton.ac.ukfraunhofer.dedtic.mil. For TPAOH-containing materials, such as zeolites synthesized using TPAOH as a template, DFT can predict key properties like lattice parameters and formation energies soton.ac.ukumn.edu. While standard DFT may struggle to accurately predict crystallographic parameters at zero pressure due to challenges in describing van der Waals forces, its accuracy improves significantly under compression dtic.mil. Re-optimization of predicted crystal structures using solid-state DFT leads to more reliable predictions soton.ac.uk.

The application of DFT can guide experimental work by predicting the most energetically favorable structures. For example, in the synthesis of novel materials, DFT can be used to calculate the enthalpy of formation, a critical parameter for assessing the material's performance and stability fraunhofer.de.

Table 3: Hypothetical DFT-Predicted Properties for a TPAOH-Templated Zeolite

| Property | Predicted Value (Illustrative) | Significance | Methodology Reference |

|---|---|---|---|

| Lattice Parameter 'a' | ~20.1 Å | Defines the unit cell size of the crystal. | soton.ac.ukdtic.mil |

| Formation Energy | -5000 kJ/mol | Indicates the thermodynamic stability of the material. | umn.edu |

| Band Gap | ~5.5 eV | Determines the electronic and optical properties. | mdpi.com |

Interactions with Inorganic Frameworks and Organic Substrates

One of the most significant applications of TPAOH is its role as a structure-directing agent (SDA) in the synthesis of zeolites, such as ZSM-5 and Titanium Silicalite-1 (TS-1) nih.govmdpi.com. DFT calculations are instrumental in understanding the non-covalent interactions between the TPA+ cation and the inorganic silicate (B1173343) or aluminosilicate framework of the growing zeolite. These simulations can elucidate how the size, shape, and charge distribution of the TPA+ cation guide the formation of the zeolite's specific pore and channel structure mdpi.comresearchgate.net.

DFT can model the adsorption energies and preferred locations of the TPA+ cation within the zeolite precursor gel, providing insights into the templating mechanism. Furthermore, DFT is used to study the interaction of organic substrates with the active sites of the final zeolite catalyst, helping to explain its catalytic activity and selectivity researchgate.net. Computational studies of adsorption in metal-organic frameworks (MOFs) and other porous materials also rely heavily on DFT and molecular simulation to understand host-guest interactions pnnl.govresearchgate.net.

Force Field Development and Parameterization for TPAOH-Related Systems

The accuracy of molecular dynamics (MD) simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. For tetrapropylammonium hydroxide (TPAOH) systems, the development of a reliable force field is a critical step to ensure that simulations can accurately predict the structural and dynamic properties of the system. This process involves the careful parameterization of both the tetrapropylammonium (TPA⁺) cation and the hydroxide (OH⁻) anion.

U = Ubond + Uangle + Udihedral + Unon-bonded

The non-bonded interactions are further divided into electrostatic (Coulombic) and van der Waals (typically Lennard-Jones) components.

Parameterization Strategy for the Tetrapropylammonium (TPA⁺) Cation

The process for developing parameters for the TPA⁺ cation generally involves the following steps:

Geometry Optimization: The initial structure of the TPA⁺ cation is optimized using quantum mechanical (QM) calculations. A common level of theory for this purpose is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This step provides the equilibrium bond lengths and angles.

Partial Charge Calculation: Atomic partial charges are crucial for accurately modeling electrostatic interactions. These are also derived from QM calculations. Methods like Restrained Electrostatic Potential (RESP) or CHELPG (Charges from Electrostatic Potentials using a Grid based method) are frequently used to fit the partial charges to the quantum mechanical electrostatic potential.

Lennard-Jones (van der Waals) Parameter Assignment: The Lennard-Jones parameters (σ, the collision diameter, and ε, the well depth) for each atom type are typically taken from existing analogous atom types within the chosen force field (e.g., OPLS-AA or GAFF). These parameters define the short-range repulsive and long-range attractive interactions.

Bonded Parameter Derivation:

Bond Stretching: Force constants for bond stretching are often derived from the QM-calculated Hessian matrix or by fitting the potential energy surface to a harmonic potential.

Angle Bending: Similarly, angle bending force constants are obtained from QM calculations.

Dihedral (Torsional) Potentials: The parameters for the dihedral angles, which govern the rotational energy barriers around bonds, are the most complex to parameterize. They are typically determined by performing QM scans of the potential energy surface as a function of the dihedral angle and then fitting the resulting energy profile to the functional form used in the force field (e.g., a Fourier series).

Parameterization of the Hydroxide (OH⁻) Anion

The hydroxide anion presents its own set of challenges for parameterization due to its small size, high charge density, and strong interactions with water. Several models for the hydroxide ion have been developed for use with different water models. For instance, a rigid model for the OH⁻ ion has been parameterized for use with the TIP4P/2005 water model. In this model, the optimized atomic charge distribution was obtained by scaling charges derived from the atomic dipole corrected Hirshfeld (ADCH) approach by a factor of 0.85.

The table below shows an example of the types of parameters that would be defined for the hydroxide ion.

| Parameter Type | Atom(s) | Value |

| Partial Charge | O | -1.0727 e |

| H | +0.2227 e | |

| Bond Length | O-H | 0.98 Å |

| Lennard-Jones (O) | σ (sigma) | Specific value (e.g., from Madrid-2019 FF) |

| ε (epsilon) | Specific value (e.g., from Madrid-2019 FF) | |

| Lennard-Jones (H) | σ (sigma) | Typically 0 |

| ε (epsilon) | Typically 0 |

Note: The Lennard-Jones parameters for the hydrogen in hydroxide are often set to zero, with the interaction centered on the oxygen atom.

Validation of the Force Field

Once a complete set of parameters for both TPA⁺ and OH⁻ has been assembled, the force field must be validated. This is a critical step to ensure its reliability and transferability. Validation is typically performed by running MD simulations of the TPAOH system (often in aqueous solution) and comparing the calculated bulk properties to experimental data.

Key properties for validation include:

Density: The simulated density of the TPAOH solution at various concentrations should match experimental measurements.

Heat of Vaporization: This property provides a stringent test of the intermolecular interaction strengths.

Radial Distribution Functions (RDFs): RDFs provide insight into the local structure of the solution and can be compared with experimental data from techniques like X-ray or neutron diffraction where available.

Transport Properties: Properties such as self-diffusion coefficients and viscosity can also be calculated and compared to experimental values.

The table below summarizes the typical components of a force field that would be developed for the tetrapropylammonium cation.

| Parameter Type | Atom Types Involved | Description |

| Partial Charges | N, C (alpha), H (alpha), C (beta), H (beta), C (gamma), H (gamma) | Defines the electrostatic interactions of each atom in the TPA⁺ ion. |

| Lenn-Jones | N, C, H | Defines the van der Waals interactions (size and attraction/repulsion). |

| Bond Stretching | N-C, C-C, C-H | Force constant and equilibrium length for each type of covalent bond. |

| Angle Bending | C-N-C, N-C-C, C-C-C, H-C-H, N-C-H, C-C-H | Force constant and equilibrium angle for each type of bond angle. |

| Dihedral Torsions | C-N-C-C, N-C-C-C, N-C-C-H, C-C-C-H, H-C-C-H | Parameters (e.g., Fourier coefficients) describing the energy of rotation around bonds. |

The development of an accurate force field for TPAOH-related systems is a meticulous process that combines quantum mechanical calculations with fitting to experimental data. While a specific, universally adopted parameter set for TPA⁺ is not prominently published, the established methodologies within computational chemistry provide a clear roadmap for its development and validation, ensuring that subsequent molecular simulations can yield meaningful and predictive results.

Supramolecular Chemistry and Ion Exchange Phenomena Involving Tetrapropylammonium Hydroxide

Supramolecular Assembly and Host-Guest Chemistry

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to understanding the behavior of tetrapropylammonium (B79313) hydroxide (B78521). The TPA⁺ ion acts as a guest species that can be recognized and bound by larger host molecules, leading to the formation of organized supramolecular assemblies.

In aqueous solutions, the behavior of the TPA⁺ ion is heavily influenced by the hydrophobic effect. Neutron diffraction studies have provided evidence for the hydrophobic interaction of TPA⁺ ions in water. pku.edu.cn These interactions can lead to the formation of ion pairs and larger aggregates. pku.edu.cn It has been observed that TPA⁺ can preferentially accumulate around aromatic residues, a phenomenon driven by these hydrophobic interactions rather than direct electrostatic pairing. pnas.org

A notable characteristic of tetrapropylammonium ions in water is their tendency to form aggregates at concentrations above a critical value of approximately 1.3 M. pnas.org This aggregation is attributed to the hydrophobic nature of the propyl chains. pnas.org Spectroscopic studies have indicated that this transition to an aggregated state occurs at this concentration, which is consistent with findings from dielectric spectroscopy on similar tetra-alkylammonium salts. pnas.org The formation of these aggregates can influence the local environment, for instance, by disrupting native hydrophobic interactions within biomolecules. pnas.org This ion pairing and aggregation affect the thermodynamic properties of the solution and slow the reorientation dynamics of surrounding water molecules. pku.edu.cn

The table below summarizes key findings related to the associative behavior of TPA⁺ in aqueous solutions.

Table 1: Associative Properties of Tetrapropylammonium (TPA⁺) Ions in Aqueous Environments| Property | Observation | Concentration | Method/Study | Citation |

|---|---|---|---|---|

| Aggregation | Forms aggregates in aqueous solution. | > 1.3 M | Spectroscopy | pnas.org |

| Preferential Binding | Accumulates preferentially around aromatic residues. | Not specified | Spectroscopy | pnas.org |

| Hydration Dynamics | Slows the reorientation of water molecules in its hydration shell. | Not specified | Dielectric Relaxation Spectroscopy | pku.edu.cn |

| Driving Force | Hydrophobic interactions are the primary driver for association. | Not specified | Neutron Diffraction | pku.edu.cn |

The TPA⁺ cation's size, shape, and surface characteristics make it an interesting guest for various host systems, including macrocycles and peptides. Research has shown that while TPA⁺ does not directly bind to peptide backbones, it can preferentially interact with and accumulate around aromatic amino acid side chains. pnas.org This interaction has tangible effects on peptide conformation; for example, TPA⁺ has been found to stabilize the α-helical structure of certain alanine-based peptides. pnas.org However, at high concentrations (>1.0 M), it can also act as a denaturant for some peptide structures, such as the tryptophan (Trp) zipper β-hairpin. pnas.org

In the realm of synthetic host-guest chemistry, tetrapropylammonium hydroxide is used to facilitate the formation of supramolecular complexes. For instance, it has been used as a base to deprotonate gallic acid derivatives, creating carboxylate anions that subsequently assemble with π-conjugated acyclic anion receptors. acs.org This process demonstrates the role of the TPA⁺ cation in templating or facilitating the organization of larger, functional molecular systems. acs.org Furthermore, TPA⁺ has been employed as an exfoliating agent for inorganic materials like α-zirconium phosphate (B84403) nanosheets. mdpi.com In these systems, the TPA⁺ cations can be displaced or interact with macrocyclic hosts like β-cyclodextrin polymers, leading to the formation of host-guest-based hydrogels. mdpi.com

Ion Exchange Resins and Separation Science

Ion exchange is a powerful technique for separation and purification, relying on the reversible exchange of ions between a liquid phase and a solid ion exchange resin. e-bookshelf.de Tetrapropylammonium hydroxide and its constituent ions are frequently involved in these processes, both as the target of purification and as an agent to facilitate the separation of other ions. slideshare.netresearchgate.net

The equilibrium of TPA⁺ ions with ion exchange resins is governed by the principles of ion exchange selectivity, which dictate the resin's preference for one ion over another. dupont.com For tetra-alkylammonium ions, this selectivity is influenced by factors such as ionic size, hydration energy, and temperature. nih.gov

Studies using superheated water ion-exchange chromatography have revealed that tetra-alkylammonium ions can exhibit a reversal in their elution order (and thus their distribution coefficient, KD) at elevated temperatures around 430 K (157 °C). nih.gov This change in selectivity is attributed to the dehydration of the ions at higher temperatures, which alters their interaction with the stationary phase of the resin. nih.gov The nature of the background counter-ions present in the eluent can also synergistically affect this selectivity. nih.gov

The large size of the TPA⁺ cation also plays a crucial role in its interaction with certain types of ion exchangers. In materials with defined pore structures, such as the titanosilicate ETS-4, the TPA⁺ ion is too large to penetrate the micropores. mdpi.comresearchgate.net This size exclusion effect means that TPA⁺ cannot exchange with the cations (like Na⁺) residing within the material's framework, a property that can be exploited in specific separation processes. mdpi.comresearchgate.net

Table 2: Factors Influencing Ion Exchange Equilibria of TPA⁺

| Factor | Effect on TPA⁺ Exchange | Mechanism | Citation |

|---|---|---|---|

| Temperature | Can cause a reversal in the order of the distribution coefficient (KD) on cation-exchange resins at ~430 K. | Dehydration of ions at elevated temperatures alters hydration energy and interaction with the resin. | nih.gov |

| Ionic Size | Can be excluded from the micropores of certain ion exchangers (e.g., ETS-4). | The hydrated radius of the TPA⁺ ion is larger than the pore diameter of the exchanger material. | mdpi.comresearchgate.net |

| Counter-ions | The nature of co-existing counter-ions in the mobile phase can influence exchange selectivity. | Inter-ionic contacts can enhance the dehydration of analyte ions, affecting their retention. | nih.gov |

Purification and Removal of Contaminating Ions using Ion-Exchange Resins

Tetrapropylammonium hydroxide is utilized in specialized purification applications, often leveraging the large size of the TPA⁺ cation. In one notable example, TPAOH was used as a pH-adjusting agent during the removal of mercury (Hg²⁺) from aqueous solutions using the ion exchanger ETS-4. mdpi.comresearchgate.net Because the TPA⁺ cation is too large to enter the pores of the ETS-4, it does not compete with the smaller Hg²⁺ ions for the active exchange sites within the solid. mdpi.com This allows for the efficient and selective uptake of the target contaminant without interference from the pH-adjusting base. mdpi.comresearchgate.net

Conversely, ion exchange is also the primary method for producing high-purity tetrapropylammonium hydroxide. Commercial preparations of TPAOH can contain contaminating alkali metal ions, such as sodium. researchgate.net A simple and effective procedure involves passing the TPAOH solution through a strong cation exchange resin, such as Dowex 50W-X16. researchgate.net The resin selectively captures the smaller metallic cations while the larger TPA⁺ ions pass through, resulting in a purified product. researchgate.net This technique is critical for applications in the microelectronics industry where ionic purity is paramount. researchgate.net Similarly, ion exchange is employed to remove residual halide ions (e.g., Br⁻) during the production of TPAOH, achieving high purity with contaminant levels below 1 ppm. researchgate.netresearchgate.net

Table 3: Applications of TPA⁺ in Ion Exchange Purification

| Application | Process Description | Role of TPA⁺/TPAOH | Resin/Exchanger Used | Citation |

|---|---|---|---|---|

| Removal of Hg²⁺ | TPAOH is used to adjust the pH of a mercury-contaminated solution treated with an ion exchanger. | TPA⁺ acts as a non-competing cation due to its large size, preventing it from blocking active sites for Hg²⁺. | Titanosilicate ETS-4 | mdpi.comresearchgate.net |

| Purification of TPAOH | A TPAOH solution is passed through a cation exchange column to remove metallic impurities. | TPA⁺ is the desired product that elutes from the column while smaller metal cations are retained. | Dowex 50W-X16 | researchgate.net |

| Production of high-purity TPAOH | Bipolar membrane electrodialysis is combined with ion exchange to remove residual halides. | TPAOH is the target product being purified from process-related contaminants like Br⁻. | Cation-exchange resin | researchgate.net |

Future Research Directions and Emerging Applications

Rational Design and Development of Novel TPAOH-Derived Materials

The rational design of materials using TPAOH as a template or structure-directing agent (SDA) is a key area of future research. rsc.orgresearchgate.net The goal is to create materials with precisely controlled structures and properties for specific applications. researchgate.net This involves understanding the intricate interactions between the tetrapropylammonium (B79313) (TPA+) cation and the inorganic species during material synthesis. rsc.org

One of the primary focuses is the synthesis of zeolites with tailored properties. rsc.orgresearchgate.net Zeolites are crystalline microporous materials with widespread applications in catalysis and separation. researchgate.net The size and shape of the TPA+ cation play a crucial role in directing the formation of specific zeolite framework topologies. rsc.org Researchers are exploring how modifications to the TPA+ structure and the synthesis conditions can lead to the formation of novel zeolite structures with desired pore sizes and functionalities. For instance, the use of TPAOH in the synthesis of hierarchical zeolites, which possess both micropores and mesopores, is an active area of investigation. nih.gov These hierarchical structures can improve mass transport and accessibility to active sites, enhancing catalytic performance. nih.gov A method has been developed to create hierarchical titanium silicalite-1 (TS-1) zeolites by treating an aged dry gel with a TPAOH solution under hydrothermal conditions. nih.gov

Beyond zeolites, TPAOH is being used to direct the synthesis of other novel materials. For example, hybrid nanocomposites of tetrapropylammonium-manganese oxide/polypyrrole have been prepared, exhibiting promising properties for supercapacitor electrodes. researchgate.net The molar ratio of the reactants and post-synthesis calcination temperature were found to significantly affect the microstructure and performance of these materials. researchgate.net

The principle of rational design also extends to controlling the textural properties of nanoporous materials. By using appropriate organic molecular structure-directing agents like TPAOH, researchers aim to synthesize materials with predictable pore sizes and functionalities. researchgate.net

Optimization for Enhanced Catalytic Efficiencies and Selectivities

Improving the efficiency and selectivity of catalytic processes is a major driver of chemical research. TPAOH and its derivatives are at the forefront of these efforts, particularly in oxidation catalysis and other organic transformations. organic-chemistry.org

A significant area of focus is the optimization of catalysts where TPAOH acts as a phase-transfer catalyst. rsc.orgsigmaaldrich.commedchemexpress.com In such reactions, TPAOH facilitates the transfer of reactants between immiscible phases, thereby increasing reaction rates. medchemexpress.com Research is ongoing to understand the effect of the cation size on the catalytic performance in dehydrochlorination reactions, with TPAOH being one of the catalysts studied. rsc.org

In oxidation reactions, tetrapropylammonium perruthenate (TPAP), derived from TPAOH, is a versatile and selective oxidant. organic-chemistry.orgacsgcipr.org It can be used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.orgacsgcipr.org Future research aims to enhance the catalytic efficiency of TPAP by exploring more sustainable co-oxidants, such as air, and by developing more stable catalyst formulations. acsgcipr.orgacsgcipr.org Efforts are also being made to broaden the scope of TPAP-catalyzed reactions to include a wider range of substrates and transformations. organic-chemistry.org

The concentration of TPAOH as a structure-directing agent has been shown to have a significant impact on the catalytic performance of the resulting materials. In the synthesis of ZSM-5 zeolites for the methanol-to-olefin (MTO) reaction, optimizing the TPAOH concentration was found to be crucial for achieving high crystallinity, suitable morphology, and ultimately, the best conversion and selectivity towards light olefins. researchgate.net

Furthermore, the development of hierarchical TS-1 zeolites using TPAOH treatment has led to improved catalytic activity in oxidation reactions due to the increased content of framework titanium species. acs.org Systematic studies are being conducted to understand the influence of synthesis parameters, such as TPAOH concentration and treatment time, on the physicochemical and catalytic properties of these materials. nih.govacs.org

Computational-Experimental Integration for Predictive Material Design

In the context of TPAOH, computational methods are being employed to understand its role as a structure-directing agent in zeolite synthesis. researchgate.net Molecular dynamics simulations can provide atomistic-level details of the interactions between TPA+ ions and silicate (B1173343) species in the precursor solution, shedding light on the nucleation and growth mechanisms of zeolites. rsc.orgresearchgate.net Coarse-grained reactive force fields have been developed to simulate hydrothermal zeolite synthesis on computationally accessible time scales, reproducing experimental observations of silica (B1680970) polymerization and crystallization. researchgate.net

These computational models can be used to predict the stability and mobility of organic structure-directing agents within zeolite frameworks. acs.org By calculating the interaction energies between the TPA+ cation and the zeolite host, researchers can screen potential OSDAs and predict which ones are likely to direct the formation of a desired zeolite topology. acs.org This predictive capability significantly reduces the number of trial-and-error experiments required, saving time and resources. arxiv.org

The integration of computational modeling and experimental work is also crucial for understanding and optimizing catalytic processes involving TPAOH. For instance, density functional theory (DFT) calculations can be used to elucidate reaction mechanisms and identify the active sites in TPAOH-derived catalysts. This knowledge can then be used to design catalysts with enhanced activity and selectivity.

The broader field of materials informatics and machine learning is also being applied to materials design. mit.eduarxiv.org By training algorithms on large datasets of experimental and computational data, it is possible to develop predictive models that can identify promising new materials with desired properties. mit.edu

Advancement in Sustainable and Environmentally Benign TPAOH Applications

The principles of green chemistry are increasingly guiding chemical research and development, with a focus on creating more sustainable and environmentally friendly processes. researchgate.net TPAOH and related compounds are being explored for their potential in various green chemistry applications. pubcompare.ai

One promising area is the use of quaternary ammonium (B1175870) hydrates, including those with tetra-n-butylammonium (TBA) cations, in CO2 capture technologies. mdpi.comnih.govnih.govmdpi.com These compounds can form semiclathrate hydrates that selectively capture CO2 from gas mixtures like flue gas. nih.govnih.govmdpi.com The formation of these hydrates occurs at moderate temperatures and pressures, making this a potentially energy-efficient method for carbon capture. nih.govnih.gov Research is focused on optimizing the composition of the aqueous solutions and the operating conditions to maximize CO2 capture capacity and selectivity. nih.govnih.govmdpi.com For example, studies have investigated the effect of different anions and concentrations on the CO2 capture performance of tetra-n-butylammonium fluoride (B91410) (TBAF) hydrates. nih.govnih.gov

The use of TPAOH and its analogs as catalysts in environmentally benign reaction media, such as water, is another important research direction. rsc.orgscispace.comresearchgate.net For example, tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) has been used as a catalyst for the chemoselective hydration of nitriles to amides in water, offering a green alternative to traditional methods that often use toxic reagents and solvents. rsc.orgscispace.comresearchgate.net

Furthermore, the development of more sustainable production methods for TPAOH itself is an area of interest. Conventional methods can be costly and generate waste. researchgate.net Continuous bipolar membrane electrodialysis is being explored as a more sustainable alternative for the preparation of TPAOH from its halide salts. researchgate.net

The application of TPAOH in biorefining processes also aligns with green chemistry principles. For instance, tetrabutylammonium hydroxide has been investigated as a medium for the conversion of lignin (B12514952), a major component of biomass, into valuable chemicals. acs.org

Below is a data table summarizing some of the key research findings in these emerging application areas.

| Application Area | Compound | Key Finding | Reference |

| CO2 Capture | Tetra-n-butylammonium fluoride (TBAF) hydrate | Can capture CO2 at near ambient temperature and moderate pressure. Gas pressure and aqueous composition significantly affect CO2 capture amount and selectivity. | nih.govnih.govmdpi.com |

| CO2 Capture | Tetra-n-butylammonium bromide (TBAB) hydrate | Efficiently absorbs CO2 from gas mixtures in a temperature-swing bubble column. | acs.org |

| Green Catalysis | Tetrabutylammonium hydroxide (TBAH) | Acts as an efficient and selective catalyst for the hydration of nitriles to amides in water. | rsc.orgscispace.comresearchgate.net |

| Biomass Conversion | Tetrabutylammonium hydroxide (TBAH)·30H₂O | Serves as a reaction medium for the selective degradation of lignin into monomeric aromatics. | acs.org |

| Sustainable Synthesis | Tetrapropylammonium hydroxide (TPAOH) | Can be produced via continuous bipolar membrane electrodialysis, a more environmentally friendly process. | researchgate.net |

| Energy Storage | Tetrabutylammonium acrylate (B77674) (TBAAc) hydrate | Shows potential as a phase change material for thermal energy storage with good heat transfer characteristics. | mdpi.com |

Q & A

Q. What safety protocols are critical when handling tetrapropylammonium hydroxide (TPrAOH) in laboratory settings?

TPrAOH requires strict adherence to safety measures due to its corrosive nature and reactivity with acids. Key protocols include:

- Personal Protective Equipment (PPE): Chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved lab coats to prevent skin/eye contact .

- Ventilation: Use local exhaust ventilation to avoid inhaling vapors or dust .

- Storage: Seal containers tightly to prevent moisture absorption or accidental spills. Avoid contact with acidic substances to prevent exothermic reactions .

- Waste Management: Segregate contaminated waste and consult professional disposal services to mitigate environmental risks .

Q. How does TPrAOH function as a hydrate inhibitor in gas pipelines?

TPrAOH disrupts hydrate formation via steric hindrance and hydrogen bonding with water molecules. Its hydroxyl groups compete with water-water hydrogen bonds, delaying the nucleation and growth of methane/CO₂ hydrates. Experimental studies using high-pressure reactors (274–277 K, 1 wt.% concentration) demonstrate its superior kinetic inhibition compared to polyvinylpyrrolidone (PVP) at higher subcooling conditions .

Q. What synthetic applications utilize TPrAOH as a structure-directing agent?

TPrAOH is critical in zeolite synthesis (e.g., Ga-MFI catalysts) by controlling morphology and acidity. For example:

- Concentration Effects: A 25 wt.% TPrAOH solution facilitates the crystallization of plate-like MFI zeolites with enhanced methanol-to-propylene (MTP) catalytic activity .

- Aging Protocols: Preliminary aging at low temperatures with fluoride ions optimizes crystallinity and pore structure .

Advanced Research Questions

Q. How do alkyl chain lengths of quaternary ammonium hydroxides (QAHs) influence hydrate inhibition efficiency?

Longer alkyl chains enhance surface adsorption and steric hindrance. Comparative studies show:

Q. What experimental methods resolve contradictions in TPrAOH’s dual role as inhibitor/promoter?

Conflicting results arise from concentration-dependent behavior and system composition. Methodological strategies include:

- Isochoric Cooling Tests: Monitor pressure-temperature trajectories in mixed CH₄/CO₂ systems to distinguish thermodynamic inhibition from kinetic delays .

- Molecular Dynamics (MD) Simulations: Analyze hydrogen-bonding networks between TPrAOH and water to clarify hydration shell disruptions .

- Step-Heating Pressure Search: Quantify phase equilibria shifts in the presence of TPrAOH vs. TBAB to identify promotion/inhibition thresholds .

Q. How can TPrAOH be optimized in catalytic oxidation reactions to prevent over-oxidation?

In TPAP (tetrapropylammonium perruthenate)-mediated alcohol-to-aldehyde reactions:

- Water Management: Use 3Å molecular sieves to adsorb water, shifting equilibrium away from aldehyde hydrate formation and preventing further oxidation to carboxylic acids .

- Solvent Selection: Anhydrous solvents (e.g., acetonitrile) minimize side reactions.

- Stoichiometric Control: Limit NMO (N-methylmorpholine-N-oxide) co-oxidant to 1.5 equivalents to avoid excessive ruthenium regeneration .

Q. What computational tools predict TPrAOH’s efficacy as a thermodynamic hydrate inhibitor (THI)?

The COSMO-RS (Conductor-like Screening Model for Real Solvents) method evaluates hydrogen-bonding energy and activity coefficients in aqueous solutions. For example:

- Interaction Parameters: TPrAOH’s polar surface area (−12.3 kcal/mol·Å²) correlates with stronger water interactions than TMACl (tetramethylammonium chloride) .

- Free Energy Calculations: Predict hydrate dissociation temperatures within ±1.5 K accuracy compared to experimental data .

Data Contradiction Analysis

Q. Why do studies report conflicting effects of TPrAOH on hydrate formation?

Discrepancies stem from:

- Concentration Gradients: Low concentrations (≤0.62 mol%) inhibit hydrates, while higher doses may stabilize semiclathrate structures .

- Gas Composition: TPrAOH delays CH₄ hydrate nucleation but shows negligible effects in CO₂-dominated systems due to differing hydrate crystal geometries .

- Experimental Design: Variations in cooling rates (e.g., 0.5 K/min vs. 1 K/min) alter subcooling thresholds and inhibition outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.